BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Guide to Fatty Acid
Nomenclature and Classification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FattyAcid

Cat. No.: B1180532

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature and classification
systems for fatty acids, crucial for professionals in research, science, and drug development.
Understanding these systems is fundamental for interpreting biochemical data, designing
experiments, and developing therapeutic agents that target lipid metabolism.

Fatty Acid Nomenclature Systems

Fatty acids are aliphatic carboxylic acids, vital as energy sources and as integral components
of cellular structures.[1] The naming and identification of these molecules follow several
conventions, each with specific applications in different scientific contexts.[2]

Systematic (IUPAC) Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method
for naming fatty acids based on their chemical structure.[3] The name is derived from the
parent hydrocarbon, with the "-e" ending replaced by "-oic acid".[3] For instance, a saturated
fatty acid with 18 carbons is named octadecanoic acid. The position of double bonds in
unsaturated fatty acids is indicated by a numeral preceding the "-enoic" suffix, denoting the
carbon atom where the double bond begins, counting from the carboxyl group as carbon 1.[3]

Common Names
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Many fatty acids are known by their common names, which are often derived from their original
source.[3] For example, palmitic acid is abundant in palm oil, and oleic acid is a major
component of olive oil.[1][3] While less systematic, these names are widely used in literature
and must be familiar to researchers.[3]

Shorthand Notation

A shorthand notation is commonly used to describe the structure of fatty acids succinctly. This
system provides the number of carbon atoms and the number of double bonds, separated by a
colon. For example, an 18-carbon fatty acid with one double bond is denoted as 18:1.

Delta (A) and Omega (w) Nomenclature for Unsaturated
Fatty Acids

Two primary systems are used to specify the location of double bonds in unsaturated fatty
acids: the delta (A) and omega (w) systems.[4][5]

o Delta (A) Nomenclature: This system indicates the position of double bonds by counting from
the carboxyl (COOH) end of the fatty acid.[2][5] The symbol A is followed by a superscript
number indicating the first carbon of the double bond. For example, oleic acid (18:1) has its
double bond starting at the 9th carbon from the carboxyl end, so its delta notation is 18:1A°.

[6]

 Omega (w) or n- Nomenclature: Widely used in nutrition and physiology, this system counts
from the methyl (—CHs) or omega end of the fatty acid chain.[4][7] The position of the first
double bond determines the fatty acid's classification. For instance, linoleic acid (18:2) has
its first double bond six carbons from the omega end, classifying it as an omega-6 fatty acid.
[8] This system is particularly important as the omega classification of a fatty acid cannot be
altered by metabolic processes in the human body.[3]

Classification of Fatty Acids

Fatty acids are categorized based on several key structural features, including the presence
and number of double bonds, the length of their carbon chain, and their essentiality in the diet.

[8][°]
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Based on Saturation

o Saturated Fatty Acids (SFAs): These fatty acids have no double bonds in their hydrocarbon
chain.[10] They are "saturated" with hydrogen atoms.

e Monounsaturated Fatty Acids (MUFAS): These contain one carbon-carbon double bond.[9]

e Polyunsaturated Fatty Acids (PUFASs): These have two or more carbon-carbon double bonds.
[9] The double bonds in naturally occurring unsaturated fatty acids are typically in the cis
configuration, which introduces a kink in the fatty acid chain.[11]

Based on Chain Length

Fatty acids are also classified by the length of their carbon chain:[9][10]

Short-Chain Fatty Acids (SCFAs): Fewer than 6 carbon atoms.[9]

Medium-Chain Fatty Acids (MCFAS): 6 to 12 carbon atoms.[10]

Long-Chain Fatty Acids (LCFAS): 13 to 21 carbon atoms.[10]

Very Long-Chain Fatty Acids (VLCFAS): 22 or more carbon atoms.[10]

Essential and Non-Essential Fatty Acids

o Essential Fatty Acids: These cannot be synthesized by the human body and must be
obtained from the diet.[11] The two primary essential fatty acids are linoleic acid (an omega-
6 fatty acid) and a-linolenic acid (an omega-3 fatty acid).[11]

¢ Non-Essential Fatty Acids: These can be synthesized by the body.[9]

Quantitative Data of Common Fatty Acids

The physical properties of fatty acids, such as melting point, are influenced by their chain
length and degree of saturation. Saturated fatty acids have higher melting points than
unsaturated fatty acids of the same chain length. The presence of cis double bonds in
unsaturated fatty acids introduces bends in the chain, preventing them from packing closely
together and thus lowering their melting point.[12]
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Fatty Acid Shorthand Notation Type Melting Point (°C)
Lauric Acid 12:0 Saturated 44
Myristic Acid 14:0 Saturated 58
Palmitic Acid 16:0 Saturated 63
Stearic Acid 18:0 Saturated 70
Oleic Acid 18:1A° Monounsaturated 16
Linoleic Acid 18:2A9,12 Polyunsaturated -5
a-Linolenic Acid 18:3A%,1215 Polyunsaturated -11
Arachidonic Acid 20:4A5 8,11 14 Polyunsaturated -49.5
Eicosapentaenoic

Acid (EPA) 20:5A5,8,11 14 17 Polyunsaturated -54
Docosahexaenoic 22:6/4,7,10 1316 19 Polyunsaturated -44

Acid (DHA)

Table 1: Melting points of common fatty acids.[13][14]

The composition of fatty acids varies significantly among different dietary fats and oils.
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OillFat Saturated (%) Monounsaturated Polyunsaturated
(%) (%)
Canola Oill 7.46 64.1 28.49
Olive Qil 14.19 74.99 10.82
Soybean Oil 16.27 23.69 60.0
Corn QOil 13.6 28.97 57.43
Sunflower Oil 10.79 20.42 68.8
Coconut Oll 91.92 6.16 1.91
Palm QOil 51.57 38.7 9.73
Butter 68.1 27.87 4.0
Lard 41.1 47.23 11.73

Table 2: Fatty acid composition of common dietary oils and fats.[2][15]

Key Metabolic and Signaling Pathways

Fatty acids are central to several critical metabolic and signaling pathways.

Beta-Oxidation

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the
mitochondria to produce acetyl-CoA, NADH, and FADH2.[4][16] This pathway is a major source
of cellular energy.
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Beta-Oxidation Pathway

Fatty Acid Biosynthesis

Fatty acid synthesis is the anabolic process of creating fatty acids from acetyl-CoA and
malonyl-CoA, primarily occurring in the cytoplasm.[9][17]
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Fatty Acid Biosynthesis

Eicosanoid Synthesis

Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty

acids, primarily arachidonic acid.[8] They play crucial roles in inflammation, immunity, and

central nervous system function.[18]
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Eicosanoid Synthesis Pathway

Experimental Protocols for Fatty Acid Analysis

Accurate analysis of fatty acid composition is critical in many research and industrial settings.
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid
chromatography (HPLC) are two of the most powerful and widely used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of Fatty Acid Methyl Esters (FAMES)

GC-MS is a gold-standard method for the quantitative analysis of fatty acids. Fatty acids are
typically derivatized to their more volatile methyl esters (FAMES) prior to analysis.[19]

Methodology:

« Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system, typically
a mixture of chloroform and methanol.
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» Saponification: The extracted lipids are saponified (hydrolyzed) using a base (e.g.,

methanolic NaOH) to release the free fatty acids from their glycerol backbone.

» Methylation: The free fatty acids are converted to FAMEs. A common method involves the

use of boron trifluoride (BF3) in methanol.[19]

To approximately 100 mg of the extracted lipid sample, add 2 mL of 0.5 N methanolic
NaOH.

Heat the mixture in a sealed tube at 100°C for 5 minutes.

After cooling, add 2 mL of 14% BFs-methanol solution and heat again at 100°C for 5
minutes.

Cool the sample and add 2 mL of hexane and 1 mL of saturated NaCl solution.

Vortex the mixture and centrifuge to separate the layers. The upper hexane layer
containing the FAMEs is collected for GC-MS analysis.

e GC-MS Analysis:

[¢]

Injection: 1 pL of the FAMEs extract is injected into the GC.

Column: A capillary column with a polar stationary phase (e.g., biscyanopropyl
polysiloxane) is typically used for the separation of FAMES, including cis and trans
isomers.

Oven Temperature Program: A temperature gradient is employed to separate the FAMESs
based on their boiling points and polarity. A typical program might start at 100°C, hold for 4
minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometry: The eluting FAMESs are ionized (typically by electron ionization), and
the resulting ions are separated by their mass-to-charge ratio, allowing for identification
and quantification.
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GC-MS Workflow for FAME Analysis

High-Performance Liquid Chromatography (HPLC)
Analysis of Fatty Acids

HPLC is a versatile technique for fatty acid analysis, particularly for less volatile or heat-
sensitive fatty acids.[20] Reversed-phase HPLC is the most common mode used.[20]

Methodology:
e Sample Preparation:
o Extraction: Similar to GC-MS, lipids are first extracted from the sample.
o Saponification: The extracted lipids are saponified to yield free fatty acids.

o Derivatization (Optional but Recommended): To enhance detection, especially with UV-Vis
or fluorescence detectors, the carboxyl group of the fatty acids can be derivatized.[20]
Phenacyl esters are common derivatives for UV detection.

» The dried fatty acid sample is dissolved in acetonitrile.

» A derivatizing agent (e.g., 2-bromoacetophenone) and a catalyst (e.g., a crown ether)
are added.

» The mixture is heated to facilitate the reaction.
e HPLC Analysis:
o Column: A reversed-phase C18 column is typically used.[21]

o Mobile Phase: A gradient of acetonitrile and water is commonly employed.[21]
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o Detection:

= UV Detection: If the fatty acids have been derivatized with a UV-absorbing
chromophore, a UV detector set at the appropriate wavelength (e.g., 254 nm for
phenacyl esters) is used.[21]

» Evaporative Light Scattering Detector (ELSD): An ELSD can be used for the detection
of underivatized fatty acids, as it does not require the analyte to have a chromophore.
[22]

o Quantification: The concentration of each fatty acid is determined by comparing its peak
area to that of a known standard.

Click to download full resolution via product page

HPLC Workflow for Fatty Acid Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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